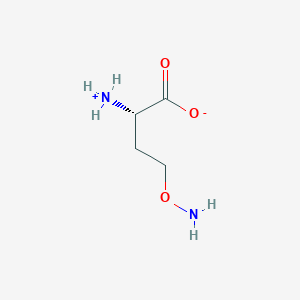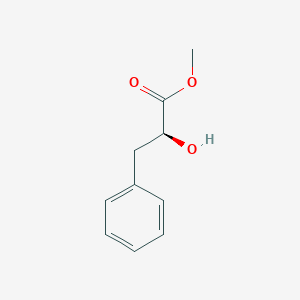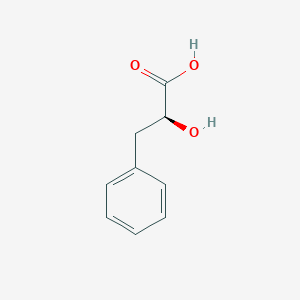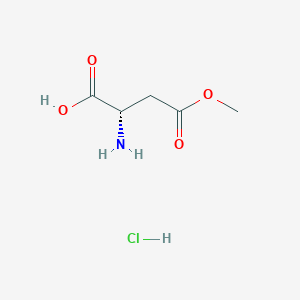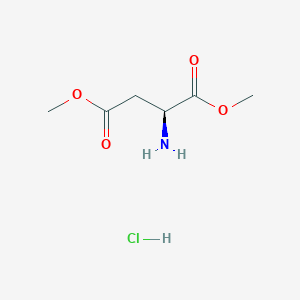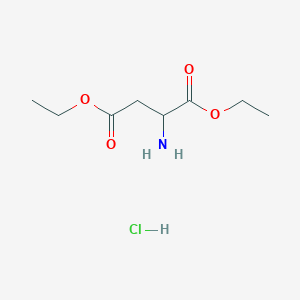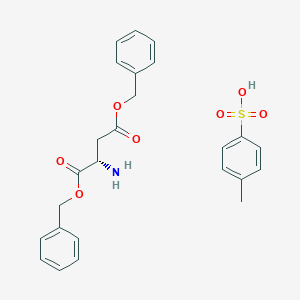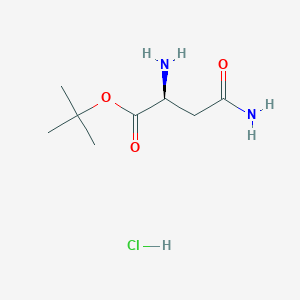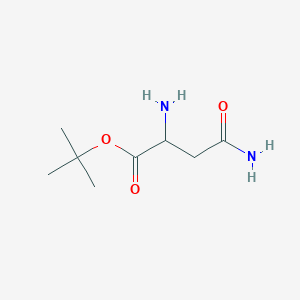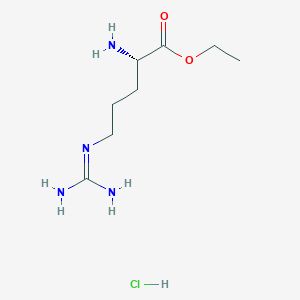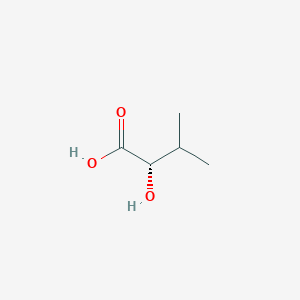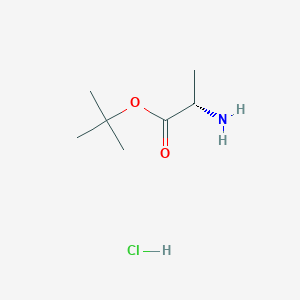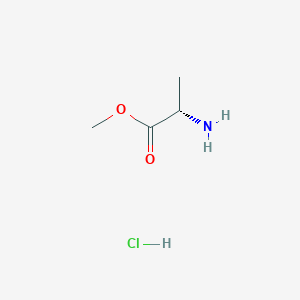
3-Indoleacrylic acid
Vue d'ensemble
Description
3-Indoleacrylic acid (IAA) is a chemical used for the induction of gene transcription . It is a metabolite of tryptophan produced by Peptostreptococcus species . IAA is also known to have a beneficial effect on intestinal epithelial barrier function and mitigates inflammatory responses by immune cells .
Synthesis Analysis
IAA is metabolized from tryptophan and this conversion is carried out by gut microflora . It has been found that certain bacterial strains like Parabacteroides distasonis can promote the production of IAA . The production of IAA from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been studied .
Molecular Structure Analysis
The molecular formula of 3-Indoleacrylic acid is C11H9NO2 . It is an alpha, beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is replaced by an indol-3-yl group .
Chemical Reactions Analysis
IAA is known to increase reactive oxygen species (ROS) production and inhibit the functions of all nutrient assimilating genes . It down-regulates ribulose-1,5-bisphosphate carboxylase/oxygenase II, and cytochrome f genes in P. donghaiense .
Physical And Chemical Properties Analysis
The molecular weight of IAA is 187.19 g/mol . It has a density of 1.4±0.1 g/cm^3 . The boiling point is 432.8±20.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Role in Microorganisms
IAA is a member of the auxin indole derivatives family and plays a significant role in the growth, development, and plant interaction of microorganisms . It regulates almost all aspects of plant growth and development, making it one of the most important plant hormones . The biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .
Biosynthetic Pathways in Microorganisms
IAA biosynthesis in microorganisms involves several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Effects on Microorganisms
IAA has various effects on microorganisms, including influencing their virulence on plants and beneficial impacts on plants . These functional studies of IAA in microorganisms have been divided into three categories .
Role in Type 2 Diabetes Treatment
IAA produced by Parabacteroides distasonis has been found to alleviate type 2 diabetes via activation of AhR to repair the intestinal barrier . This study revealed the effects of P. distasonis in the treatment of type 2 diabetes via intestinal barrier repairment and inflammation reduction .
Role in Induction of Gene Transcription
IAA is used for the induction of gene transcription . This expression system requires that the gene of interest is cloned in plasmids containing the trpE promoter .
Role in Induction of Ribokinase Expression in E. coli
IAA has been used in the induction of ribokinase expression in E. coli .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPPLCLBIEYEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184060 | |
| Record name | trans-3-Indoleacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoleacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Indoleacrylic acid | |
CAS RN |
29953-71-7, 1204-06-4 | |
| Record name | trans-3-Indoleacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29953-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoleacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029953717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3-Indoleacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(indol-3-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-3-Indoleacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDOLYLACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83X500J040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoleacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 186 °C | |
| Record name | Indoleacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-indoleacrylic acid?
A1: 3-Indoleacrylic acid has the molecular formula C11H9NO2 and a molecular weight of 187.20 g/mol. []
Q2: Are there any notable spectroscopic features of 3-indoleacrylic acid?
A2: While specific spectroscopic data isn't extensively outlined in the provided research, 3-indoleacrylic acid's structure suggests characteristic peaks in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These would arise from its indole ring system, conjugated double bond, and carboxylic acid group. [, ]
Q3: Does 3-indoleacrylic acid exhibit any biological activity?
A3: Yes, research suggests that 3-indoleacrylic acid displays various biological activities, including algicidal and anti-tumor effects. [, ]
Q4: How does 3-indoleacrylic acid exert its algicidal effects?
A4: Studies show that Rhodococcus sp. strain p52, a dibenzofuran-degrading bacterium, produces 3-indoleacrylic acid as an extracellular substance that inhibits the growth of certain cyanobacteria species like Microcystis aeruginosa. []
Q5: Can you elaborate on the anti-tumor activity of 3-indoleacrylic acid?
A5: A study found that 3-indoleacrylic acid, a gut microbial metabolite produced by Parabacteroides anaerobius, might promote colorectal cancer development by inhibiting ferroptosis, a form of programmed cell death. It achieves this by activating the aryl hydrocarbon receptor (AHR), leading to the expression of aldehyde dehydrogenase 1 family member A3 (ALDH1A3), which contributes to ferroptosis resistance. []
Q6: Does 3-indoleacrylic acid interact with any specific receptors?
A6: Yes, 3-indoleacrylic acid has been shown to activate the aryl hydrocarbon receptor (AHR), a transcription factor involved in various cellular processes, including xenobiotic metabolism and immune responses. []
Q7: What are the potential applications of 3-indoleacrylic acid?
A7: Based on its observed activities, 3-indoleacrylic acid holds potential as an algicide in controlling harmful algal blooms, particularly in hydroponic systems. [] Its interaction with AHR and influence on ferroptosis might also offer avenues for further research in the context of cancer and other diseases. [, ]
Q8: Could you provide specific examples of 3-indoleacrylic acid's use in controlling algal blooms?
A8: Research indicates that 3-indoleacrylic acid effectively inhibits the growth of Chlamydomonas reinhardtii and a Chlamydomonas species isolated from hydroponic systems. It showed effectiveness at concentrations that did not harm tomato seedling growth, suggesting potential as a safe and effective algicide in such systems. []
Q9: What analytical techniques are commonly used to study 3-indoleacrylic acid?
A9: Researchers frequently utilize techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify 3-indoleacrylic acid in various matrices, including urine and fecal samples. [, ]
Q10: How is 3-indoleacrylic acid typically detected and quantified in biological samples?
A10: 3-Indoleacrylic acid is often extracted from biological samples using techniques like liquid-liquid extraction or solid-phase extraction. The extracted compound is then separated and identified using chromatography (e.g., HPLC) and detected with high sensitivity and selectivity using mass spectrometry. [, ]
Q11: Does modifying the structure of 3-indoleacrylic acid affect its activity?
A11: While specific structure-activity relationship (SAR) studies are not extensively detailed in the provided research, it's plausible to assume that modifications to the indole ring, the acrylic acid moiety, or the overall molecule could impact its biological activity, including its interaction with receptors like AHR. []
Q12: Is there any information available about the toxicity of 3-indoleacrylic acid?
A12: While the research highlights its potential applications, comprehensive toxicological data on 3-indoleacrylic acid remains limited. Further investigation is crucial to determine its safety profile, potential adverse effects, and any long-term consequences. [, , ]
Q13: What are the potential environmental impacts of using 3-indoleacrylic acid as an algicide?
A13: While 3-indoleacrylic acid shows promise as a natural algicide, it's essential to consider its potential impact on the environment. Research should assess its degradation pathway, potential for bioaccumulation, and any effects on non-target organisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



